molecular formula C32H45N5O8S B1212901 Hydergine CAS No. 14271-04-6

Hydergine

Katalognummer: B1212901
CAS-Nummer: 14271-04-6
Molekulargewicht: 659.8 g/mol
InChI-Schlüssel: UOOWRCRLTSXSAV-GSZJWLEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroergocornine mesylate is the methanesulfonic acid salt of 9,10-dihydroergocornine. It is a component of ergoloid mesylate (codergocrine mesilate), a mixture of ergot alkaloid derivatives that is used as a vasodilator and has shown mild benefits in the treatment of vascular dementia. It contains a dihydroergocornine. It derives from an ergocornine.
A 9,10alpha-dihydro derivative of ERGOTAMINE that contains isopropyl sidechains at the 2' and 5' positions of the molecule.

Wissenschaftliche Forschungsanwendungen

Treatment of Dementia

Hydergine has been extensively studied for its efficacy in treating dementia, particularly vascular dementia and Alzheimer's disease. A systematic review of 19 clinical trials indicated that this compound is statistically more effective than placebo in improving cognitive functions. The odds ratio for global improvement was found to be 3.78 (95% CI, 2.72 to 5.27), indicating a significant positive effect on cognitive outcomes in patients with dementia .

  • Effectiveness : The compound showed a weighted mean difference of 0.96 (95% CI, 0.54 to 1.37) in comprehensive rating scales across multiple studies, suggesting a notable improvement in cognitive function among treated patients .
  • Patient Demographics : Younger patients and those receiving higher doses exhibited greater improvements, although subgroup analyses often yielded non-significant results .

Cognitive Enhancement

Beyond its application in dementia, this compound has been explored as a nootropic or cognitive enhancer for healthy individuals. Research indicates that it may improve memory and learning capabilities, although the evidence remains less robust compared to its use in clinical populations .

Safety and Tolerability

This compound is generally well-tolerated among patients, with a retention rate of approximately 78% in clinical trials . Common side effects include gastrointestinal disturbances and dizziness, but serious adverse effects are rare.

Case Study Overview

Several studies have documented the clinical outcomes associated with this compound treatment:

StudyPopulationTreatment DurationOutcome MeasuresFindings
Schneider et al. (1994)Patients with dementiaVaries by trialGlobal ratings, comprehensive scalesSignificant improvement in cognition compared to placebo
Cochrane Review (2007)Various dementia typesVaries by trialCognitive function assessmentsStatistically significant benefits noted; however, modest effects in Alzheimer's patients
Recent Meta-analysis (2020)Elderly with cognitive decline12 weeks averageNeuropsychological testsPositive effects on cognitive performance; higher doses correlated with better outcomes

Eigenschaften

CAS-Nummer

14271-04-6

Molekularformel

C32H45N5O8S

Molekulargewicht

659.8 g/mol

IUPAC-Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1

InChI-Schlüssel

UOOWRCRLTSXSAV-GSZJWLEYSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Isomerische SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Kanonische SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Key on ui other cas no.

29261-94-7
8067-24-1
14271-04-6

Piktogramme

Health Hazard

Synonyme

Dihydroergocornine
Dihydroergocornine Mesylate
Dihydroergocornine Monomesylate
Ergocornine, 9,10-dihydro-
Mesylate, Dihydroergocornine
Monomesylate, Dihydroergocornine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydergine
Reactant of Route 2
Hydergine
Reactant of Route 3
Hydergine
Reactant of Route 4
Hydergine
Reactant of Route 5
Hydergine
Reactant of Route 6
Hydergine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.